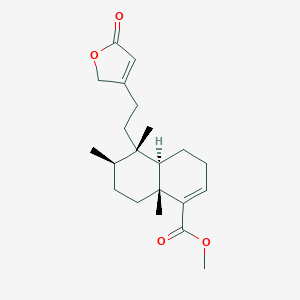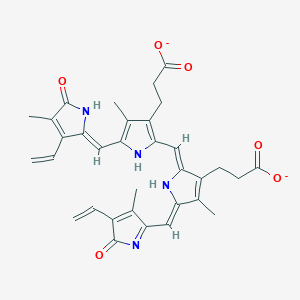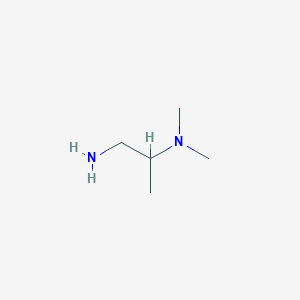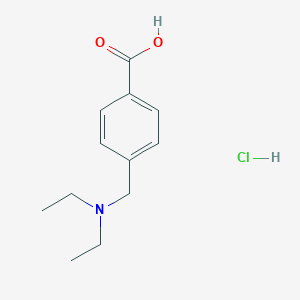
4-((Diethylamino)methyl)benzoic acid hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-((Diethylamino)methyl)benzoic acid hydrochloride and related derivatives typically involves traditional organic synthesis methods. These methodologies are essential for producing compounds with specific biological activities, such as anti-inflammatory, antibacterial, and anti-tumor properties, as highlighted in studies on hydroxy benzoic acid derivatives (Hussein et al., 2023). The synthesis processes are pivotal for the further exploration of the compound's properties and potential applications.
Molecular Structure Analysis
Understanding the molecular structure is crucial for elucidating the behavior and reactivity of chemical compounds. For instance, studies on benzene-1,3,5-tricarboxamide derivatives have underscored the importance of molecular structure in determining the self-assembly and supramolecular behavior of molecules, which is relevant for applications ranging from nanotechnology to biomedical fields (Cantekin, de Greef, & Palmans, 2012).
Applications De Recherche Scientifique
1. Synthesis and Characterization of Organotin(IV) Complexes
- Application Summary : This compound is used in the synthesis of organotin(IV) carboxylate complexes. These complexes have been synthesized and characterized both quantitatively and qualitatively .
- Results or Outcomes : The complexes obtained were screened for their in vitro antibacterial screening activity. One of the complexes was found to be active against all the five tested bacterial strains .
2. Synthesis of Novel Lanthanide Complexes
- Application Summary : This compound is used in the synthesis of novel lanthanide complexes .
- Results or Outcomes : The complexes were characterized using X-ray diffraction analysis, infrared spectroscopy, and Raman spectroscopy. Thermogravimetric infrared spectroscopy was used to investigate the thermal stability and decomposition mechanism of the complexes .
3. Supramolecular Gels Based on C3-Symmetric Amides
- Application Summary : This compound is used in the modification of C3-symmetric benzene-1,3,5-tris-amide (BTA) to generate an N-centered BTA (N-BTA) molecule. The N-BTA compound formed gels in alcohols and aqueous mixtures of high-polar solvents .
- Results or Outcomes : Rheological studies showed that the DMSO/water (1:1, v/v) gels were mechanically stronger compared to other gels. The N-BTA gels also showed stimuli-responsive properties towards sodium/potassium salts .
4. Photooxygenation of 4′-Diethylamino-3-Hydroxyflavone
- Application Summary : This compound is used in the photolysis reactions of 4′-diethylamino-3-hydroxyflavone (D), a versatile fluorescent probe showing excited-state intramolecular proton transfer (ESIPT) .
- Results or Outcomes : Upon UV irradiation both species were oxidized into O-4-diethylaminobenzoyl salicylic acid .
5. Synthesis of 1,2,4-Triazole Benzoic Acid Hybrids
- Application Summary : This compound is used in the synthesis of 1,2,4-triazole benzoic acid hybrids. These hybrids have been synthesized and their structures were established by NMR and MS analysis .
- Results or Outcomes : In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM .
6. Synthesis of Ruthenium Olefin Metathesis Catalysts
- Application Summary : This compound is used in the synthesis of ruthenium olefin metathesis catalysts featuring N-heterocyclic carbene ligands tagged with isonicotinic and 4-((dimethylamino)methyl)benzoic acid rests .
- Results or Outcomes : The influence of the Brønsted basic tags on the activity of such obtained olefin metathesis catalysts has been studied .
Safety And Hazards
Propriétés
IUPAC Name |
4-(diethylaminomethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-13(4-2)9-10-5-7-11(8-6-10)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSXCOZXAABDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40486107 | |
| Record name | 4-((Diethylamino)methyl)benzoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Diethylamino)methyl)benzoic acid hydrochloride | |
CAS RN |
106261-54-5 | |
| Record name | 4-((Diethylamino)methyl)benzoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

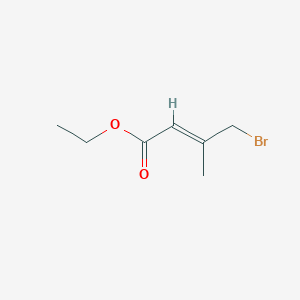
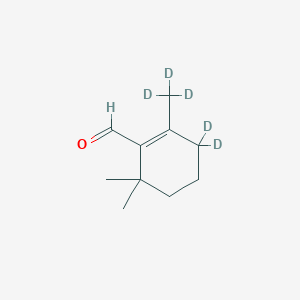
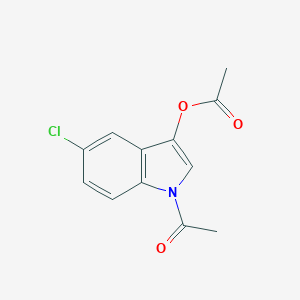
![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)
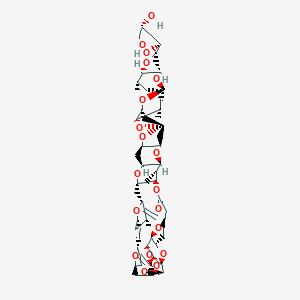
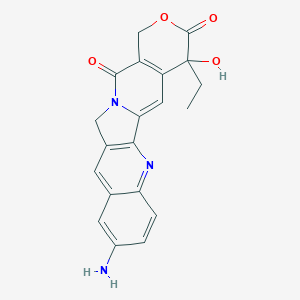

![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)
